molecular formula C12H14Cl4N2O B11989594 2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide

2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide

Cat. No.: B11989594
M. Wt: 344.1 g/mol
InChI Key: CYARMALMOWRBNE-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide typically involves multiple steps, including halogenation, amination, and acylation reactions. The specific conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction conditions is common to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated benzoic acids, while substitution could produce various amides or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Possible applications as a pharmaceutical agent, though specific uses would require further research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2,2-trichloroethyl)-benzamide
  • N-(2,2,2-Trichloro-1-isopropylamino-ethyl)-benzamide
  • 2-Chloro-N-(2,2,2-trichloro-1-ethylamino-ethyl)-benzamide

Uniqueness

What sets 2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide apart is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties that are valuable in its applications.

Properties

Molecular Formula

C12H14Cl4N2O

Molecular Weight

344.1 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide

InChI

InChI=1S/C12H14Cl4N2O/c1-7(2)17-11(12(14,15)16)18-10(19)8-5-3-4-6-9(8)13/h3-7,11,17H,1-2H3,(H,18,19)

InChI Key

CYARMALMOWRBNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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